N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-amine
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
Proton NMR ($$ ^1\text{H} $$-NMR) spectroscopy reveals distinct signals corresponding to the compound’s aromatic and aliphatic regions. The benzodioxin ring protons appear as doublets in the range of $$ \delta $$ 6.70–6.90 ppm due to coupling with adjacent protons, while the imidazole ring’s NH group resonates as a broad singlet near $$ \delta $$ 10.20 ppm. The methylene protons of the benzodioxin’s oxygenated ring (O–CH$$ _2 $$-CH$$ _2 $$-O) exhibit split signals between $$ \delta $$ 4.20–4.40 ppm, characteristic of their proximity to electronegative oxygen atoms.
Table 1: Key $$ ^1\text{H} $$-NMR Chemical Shifts
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Benzodioxin aromatic protons | 6.70–6.90 | Doublet | 2H |
| Imidazole NH | 10.20 | Singlet | 1H |
| Methylene (O–CH$$ _2 $$-CH$$ _2 $$-O) | 4.20–4.40 | Multiplet | 4H |
Carbon-13 NMR ($$ ^{13}\text{C} $$-NMR) confirms the presence of quaternary carbons in the benzodioxin ring ($$ \delta $$ 143–147 ppm) and imidazole ring ($$ \delta $$ 120–125 ppm). The oxygenated methylene carbons resonate at $$ \delta $$ 63–68 ppm.
Infrared (IR) and Mass Spectrometric Characterization
IR spectroscopy identifies functional groups through characteristic absorption bands. The N–H stretch of the imidazole amine appears as a broad peak near 3276 cm$$ ^{-1} $$, while aromatic C=C stretches are observed at 1588–1642 cm$$ ^{-1} $$. The C–O–C ether linkage in the benzodioxin ring shows strong absorption at 1120–1202 cm$$ ^{-1} $$.
Mass spectrometry (MS) reveals a molecular ion peak at $$ m/z $$ 217.22 (M$$ ^+ $$), consistent with the molecular weight. Fragmentation patterns include loss of the imidazole ring ($$ m/z $$ 148) and cleavage of the benzodioxin’s oxygenated ring ($$ m/z $$ 91).
X-ray Crystallography and Conformational Analysis
Single-crystal X-ray diffraction studies of analogous benzodioxin-imidazole derivatives reveal planar aromatic systems with dihedral angles between the benzodioxin and imidazole rings ranging from 28.2° to 44.7°. The imidazole’s NH group participates in intermolecular hydrogen bonding with neighboring nitrogen atoms (N–H···N, 1.94 Å), forming infinite chains in the crystal lattice. The benzodioxin’s oxygen atoms adopt a chair-like conformation, stabilizing the molecule through intramolecular van der Waals interactions.
Figure 1: Proposed crystal packing diagram showing N–H···N hydrogen bonds (dashed lines) and dihedral angles between aromatic rings.
Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
DFT calculations at the B3LYP/6-31G level optimize the compound’s geometry, revealing bond lengths of 1.38 Å for C–N in the imidazole ring and 1.41 Å for C–O in the benzodioxin ring. The HOMO (Highest Occupied Molecular Orbital) is localized on the imidazole’s nitrogen atoms, while the LUMO (Lowest Unoccupied Molecular Orbital) resides on the benzodioxin’s π-system, indicating charge transfer potential.
Table 2: DFT-Calculated Electronic Parameters
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.32 |
| LUMO Energy | -2.15 |
| HOMO-LUMO Gap | 4.17 |
| Dipole Moment | 3.85 Debye |
Molecular Orbital Interactions and Charge Distribution
Natural Bond Orbital (NBO) analysis highlights hyperconjugative interactions between the imidazole’s lone pairs and the benzodioxin’s σ* orbitals, stabilizing the molecule by 28.6 kcal/mol. Mulliken charge distribution shows negative charges on the imidazole’s nitrogen atoms (-0.45 e) and benzodioxin’s oxygen atoms (-0.32 e), facilitating electrophilic substitution at the aromatic rings.
Figure 2: Molecular electrostatic potential (MEP) map illustrating electron-rich (red) and electron-poor (blue) regions.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-9-10(16-6-5-15-9)7-8(1)14-11-12-3-4-13-11/h1-4,7H,5-6H2,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJDBBKTAZZPAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=NC=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategy
The preparation of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-amine typically involves the following key steps:
- Synthesis of the 2,3-dihydro-1,4-benzodioxin-6-amine intermediate
- Coupling of the benzodioxin amine with an imidazole-2-amine derivative or its precursor
Although direct literature on the exact compound is limited, analogous synthetic approaches for related benzodioxin derivatives and amine couplings provide a reliable framework.
Preparation of the Benzodioxin Amine Intermediate
The starting material, 2,3-dihydro-1,4-benzodioxin-6-amine, is prepared by selective functionalization of the benzodioxane ring system. This intermediate is often synthesized by:
- Reduction or amination of the corresponding benzodioxin derivatives.
- Protection/deprotection strategies to ensure selective amine introduction at the 6-position.
For example, in related sulfonamide syntheses, 2,3-dihydro-1,4-benzodioxin-6-amine (compound 1) is suspended in distilled water and reacted under alkaline conditions (pH 9-10) with reagents such as sulfonyl chlorides to form sulfonamide derivatives.
Coupling with Imidazol-2-amine
The critical step involves the formation of the amide or amine bond between the benzodioxin amine and the imidazol-2-amine moiety. Common methods include:
- Nucleophilic substitution reactions: The benzodioxin amine acts as a nucleophile, reacting with an activated imidazole-2-amine derivative or its halogenated precursor.
- Use of coupling agents: Carbodiimides (e.g., EDC, DCC) or other peptide coupling reagents facilitate the formation of the amide bond under mild conditions.
- Base-mediated reactions: Lithium hydride or other bases can be used to deprotonate amines and promote nucleophilic attack on electrophilic centers.
Typical Reaction Conditions and Procedures
Based on analogous syntheses of benzodioxin derivatives:
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Preparation of benzodioxin amine | 2,3-dihydro-1,4-benzodioxin derivative, aqueous Na2CO3 (10%), stirring at room temperature | pH maintained at 9-10; reaction monitored by TLC |
| Coupling with imidazol-2-amine derivative | Imidazol-2-amine or halogenated precursor, DMF solvent, lithium hydride base, stirring at 25°C for 3-4 hours | Reaction monitored by TLC until completion |
| Work-up | Precipitation by acidification, filtration, washing with water, drying | Purification by recrystallization or chromatography |
Characterization Techniques
The synthesized compound and intermediates are characterized by:
- Infrared Spectroscopy (IR): Identification of functional groups such as N-H, C-H aromatic, and C=O stretches.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: $$^{1}H$$-NMR to confirm the chemical environment of protons, coupling constants, and integration.
- Elemental Analysis (CHN): To verify the molecular formula.
- Thin Layer Chromatography (TLC): Monitoring reaction progress and purity.
- Melting Point Determination: To assess compound purity and identity.
Research Findings and Data Summary
Although specific data for this compound are scarce, related compounds synthesized via similar methods show:
- High yields (typically 70-85%)
- Purity confirmed by single spots on TLC and consistent melting points
- IR bands indicating successful amide or amine bond formation (N-H stretching ~3240 cm$$^{-1}$$)
- $$^{1}H$$-NMR signals consistent with benzodioxin and imidazole protons, including characteristic aromatic doublets and singlets for methylene groups in the dioxane ring
Summary Table of a Representative Synthetic Route
| Step No. | Reaction Component | Conditions/Notes | Yield (%) | Characterization Highlights |
|---|---|---|---|---|
| 1 | 2,3-dihydro-1,4-benzodioxin-6-amine synthesis | Stirring in aqueous Na2CO3, room temp, pH 9-10 | ~80 | IR: 3248 cm$$^{-1}$$ (N-H), NMR confirms amine |
| 2 | Coupling with imidazol-2-amine derivative | DMF, lithium hydride, 25°C, 3-4 hours | 75-85 | IR: N-H and aromatic C-H stretches, NMR confirms imidazole protons |
Chemical Reactions Analysis
Types of Reactions: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using alkyl or aryl halides
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl or aryl halides in DMF with LiH as a base.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-substituted imidazole derivatives
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-amine exhibit significant anticancer properties. Studies have shown that imidazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that imidazole derivatives with benzodioxin moieties exhibited potent cytotoxicity against several cancer cell lines. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Imidazole derivatives are known for their ability to inhibit bacterial growth and have been explored as potential therapeutic agents against resistant strains.
Data Table: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various enzymes involved in metabolic pathways.
Case Study:
A recent investigation focused on the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. The compound demonstrated competitive inhibition with a Ki value indicating strong binding affinity .
Building Block in Organic Synthesis
This compound serves as a valuable building block in organic synthesis for creating more complex molecules. Its functional groups allow for further modifications and derivatizations.
Data Table: Synthetic Routes
| Reaction Type | Reagents Used | Yield (%) |
|---|---|---|
| Alkylation | Methyl iodide | 85% |
| Acylation | Acetic anhydride | 90% |
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular processes, such as signal transduction pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations on the Benzodioxin Core
- No direct bioactivity data are available, but methylated benzodioxins are often explored for CNS-targeting drugs due to enhanced blood-brain barrier penetration .
1-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine (CAS: 1155459-46-3):
This derivative includes a 2-methylpropylamine side chain on the imidazole ring. The extended alkyl chain increases molecular weight (273.34 g/mol) and may alter receptor binding kinetics. However, this compound was discontinued by suppliers, likely due to stability issues or insufficient efficacy in preliminary studies .
Functional Group Modifications
- 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(substituted-phenyl)acetamides: These compounds replace the imidazole-amine group with a sulfonamide-linked acetamide moiety. In anti-diabetic assays, such derivatives demonstrated moderate α-glucosidase inhibition (IC₅₀: 81–86 μM), though weaker than the reference drug acarbose (IC₅₀: 37 μM). The sulfonamide group introduces hydrogen-bonding capacity, which may enhance enzyme interaction but reduce metabolic stability .
- 3',4'(1",4"-dioxino) flavone derivatives: Flavones fused with benzodioxin rings, such as compound 4f and 4g, exhibit significant antihepatotoxic activity comparable to silymarin. These structures highlight the importance of the benzodioxin ring in scavenging free radicals or modulating liver enzyme activity .
Data Tables: Structural and Functional Comparisons
Table 1. Key Structural and Pharmacological Properties
Research Findings and Implications
- Anti-Diabetic Potential: Derivatives with sulfonamide linkages (e.g., 7i, 7k) show moderate α-glucosidase inhibition, suggesting utility in managing postprandial hyperglycemia. However, optimization is required to enhance potency .
- Antihepatotoxic Activity: Benzodioxin-flavone hybrids (e.g., 4f, 4g) outperform coumarin analogs, emphasizing the role of the flavonoid moiety in hepatoprotection .
- Synthetic Challenges : Alkyl-substituted imidazole derivatives (e.g., 1155459-46-3) face discontinuation due to synthetic complexity or poor pharmacokinetics, underscoring the need for balanced lipophilicity in drug design .
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-amine, also known by its CAS number 1513253-45-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula: C11H11N3O2
- Molecular Weight: 217.23 g/mol
- IUPAC Name: N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-imidazol-2-amine
The structure features a benzodioxin moiety fused with an imidazole ring, which is significant for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of imidazole compounds exhibit notable antimicrobial properties. A study highlighted that 1,3-diazole derivatives, closely related to imidazole structures, show significant activity against various bacterial strains and fungi. The mechanism is believed to involve interference with nucleic acid synthesis and cell wall integrity .
Anti-inflammatory Properties
Imidazole derivatives have been reported to possess anti-inflammatory effects. The presence of the benzodioxin structure may enhance this activity by modulating inflammatory pathways. For instance, compounds with similar structures have shown inhibition of pro-inflammatory cytokines in vitro .
Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer properties. Research on related imidazole compounds indicates they can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .
Case Studies and Research Findings
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial growth or inflammation.
- Receptor Modulation : It could interact with specific receptors involved in pain and inflammation pathways.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication processes.
Q & A
Q. Critical Parameters :
- pH control during sulfonylation to avoid side reactions.
- Solvent purity and anhydrous conditions for LiH-mediated reactions.
How are spectroscopic techniques employed to confirm the structure of synthesized derivatives?
Basic Research Question
Structural validation relies on:
- ¹H-NMR : Identifies proton environments (e.g., benzodioxin aromatic protons at δ 6.7–7.2 ppm and imidazole NH signals at δ 8.0–10.0 ppm) .
- IR Spectroscopy : Confirms functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹ and imidazole C=N stretches near 1600 cm⁻¹) .
- CHN Analysis : Validates elemental composition (±0.3% deviation) .
Q. Best Practices :
- Compare spectral data with reference compounds.
- Use deuterated solvents (e.g., DMSO-d₆) for NMR to avoid solvent interference.
What methodologies are used to evaluate α-glucosidase inhibitory activity in benzodioxin-imidazole derivatives?
Basic Research Question
Protocol :
- Enzyme Assay : Incubate derivatives with α-glucosidase (e.g., from Saccharomyces cerevisiae) and substrate (p-nitrophenyl-α-D-glucopyranoside) at 37°C. Measure absorbance at 405 nm to quantify inhibition .
- IC₅₀ Determination : Use dose-response curves (e.g., 10–100 μM) and calculate IC₅₀ via nonlinear regression.
Q. Example Data :
| Compound | IC₅₀ (μM) | Reference Standard (Acarbose) |
|---|---|---|
| 7i | 86.31 | 37.38 ± 0.12 μM |
| 7k | 81.12 |
Statistical Rigor : Triplicate experiments with SEM (standard error of the mean) .
How can researchers optimize reaction yields when introducing sulfonamide groups to the benzodioxin core?
Advanced Research Question
Strategies :
- Dynamic pH Control : Maintain pH 9–10 during sulfonylation to enhance nucleophilicity of the amine group .
- Catalyst Screening : Test alternative bases (e.g., K₂CO₃ or DBU) for improved reactivity in polar aprotic solvents.
- Temperature Modulation : Higher temperatures (50–60°C) may accelerate reactions but risk decomposition; monitor via TLC.
Case Study : Substituting LiH with NaH increased yields of N-alkylated derivatives by 15% in DMF .
What strategies are effective in resolving contradictory bioactivity data among structurally similar benzodioxin-imidazole derivatives?
Advanced Research Question
Approaches :
- SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups on phenyl rings reduce α-glucosidase inhibition) .
- Computational Docking : Use tools like AutoDock to model ligand-enzyme interactions and identify steric/electronic mismatches .
- Enzyme Kinetics : Distinguish competitive vs. non-competitive inhibition via Lineweaver-Burk plots.
Example Contradiction : Derivatives with para-nitro substituents showed weaker activity despite higher predicted binding affinity, possibly due to poor solubility .
How can in silico studies enhance the design of benzodioxin derivatives for acetylcholinesterase inhibition?
Advanced Research Question
Methodology :
- Molecular Dynamics (MD) Simulations : Simulate ligand binding to acetylcholinesterase (e.g., PDB ID 4EY7) to assess stability and key interactions (e.g., π-π stacking with Trp86) .
- ADMET Prediction : Use tools like SwissADME to optimize pharmacokinetics (e.g., logP < 5 for blood-brain barrier penetration).
Validation : Correlate computed binding energies (ΔG) with experimental IC₅₀ values to refine predictive models .
What are the challenges in scaling up benzodioxin-imidazole synthesis for preclinical studies?
Advanced Research Question
Key Issues :
- Purification : Chromatography is impractical at large scale; optimize crystallization conditions (e.g., solvent mixtures of EtOH/H₂O).
- Byproduct Formation : Monitor for sulfone byproducts via LC-MS during sulfonylation .
Scale-Up Example : A 10-g scale reaction in DMF required 24-hour stirring and yielded 68% pure product after recrystallization .
How do substituents on the phenyl ring influence lipoxygenase inhibitory activity?
Advanced Research Question
Findings :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
